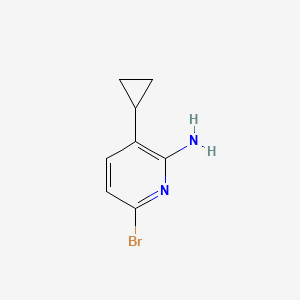

6-Bromo-3-cyclopropylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZPPGNROBPALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Incorporation of Halogen and Cyclopropyl Groups

Halogenated and Cyclopropyl-Substituted Heterocycles: A Boon for Drug Discovery and Organic Synthesis

Halogen atoms, particularly bromine, are frequently incorporated into bioactive molecules to enhance their therapeutic potential. researchgate.net The introduction of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Halogen bonds, a type of non-covalent interaction, are increasingly recognized for their importance in ligand-receptor binding. researchgate.net Furthermore, the bromine atom on the pyridine (B92270) ring serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. mdpi.com

The cyclopropyl group is another valuable motif in drug design and organic synthesis. nih.gov This small, strained ring system can act as a "bioisostere" for other chemical groups, such as a phenyl ring or a double bond, while introducing unique conformational constraints. researchgate.net This can lead to improved potency and selectivity for a biological target. The incorporation of a cyclopropyl group can also positively influence a molecule's metabolic stability and physical properties. rsc.org In organic synthesis, activated cyclopropanes are versatile building blocks for the construction of other cyclic and heterocyclic systems. researchgate.netrsc.org

Current Research Trajectories for 6 Bromo 3 Cyclopropylpyridin 2 Amine and Its Analogs

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, several logical disconnections can be considered:

C-N Bond Disconnection: The primary amine can be installed via nucleophilic aromatic substitution (amination) on a suitable 2-halopyridine precursor. This points to a precursor like 2,6-dibromo-3-cyclopropylpyridine (B12958099).

C-C (Aryl-Cyclopropyl) Bond Disconnection: The cyclopropyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This suggests a precursor like 2-amino-3,6-dibromopyridine (B1270682) and a cyclopropylboron reagent.

C-Br Bond Disconnection: The bromo group at the 6-position can be added via electrophilic aromatic substitution (halogenation) on a 3-cyclopropylpyridin-2-amine (B1318991) precursor.

Pyridine Ring Scaffolding: The entire substituted pyridine ring can be built from acyclic precursors through a cyclization reaction, incorporating the necessary functional groups in the process.

These primary retrosynthetic pathways lead to the direct and indirect synthetic methodologies discussed in the following sections.

Direct Synthesis Approaches to this compound

Direct approaches involve the functionalization of a pyridine or dihalopyridine intermediate to install the required bromo, cyclopropyl, and amino groups.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for introducing alkyl or aryl groups onto a heterocyclic ring. nih.govyoutube.com To synthesize the target molecule, a dihalogenated aminopyridine, such as 2-amino-3,6-dibromopyridine or 2-amino-6-bromo-3-chloropyridine, can be coupled with a cyclopropylboron reagent. Potassium cyclopropyltrifluoroborate (B8364958) is often preferred over cyclopropylboronic acid due to its superior stability. nih.gov

The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ. The catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoborane reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropylation

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide or Chloride | nih.gov |

| Boron Reagent | Potassium cyclopropyltrifluoroborate | nih.gov |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | rsc.orgorgsyn.org |

| Ligand | RuPhos, SPhos | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | youtube.com |

| Solvent | Toluene/Water, DME/Water | nih.govorgsyn.org |

| Temperature | 80-110 °C | nih.gov |

This method offers good functional group tolerance and is effective for coupling with less reactive aryl chlorides. nih.gov

The Ullmann condensation or Goldberg reaction provides a classic route for C-N bond formation. wikipedia.orgcapes.gov.br This method is particularly useful for attaching an amino group to an aryl halide. In a potential synthesis of this compound, a precursor like 2,6-dibromo-3-cyclopropylpyridine could be aminated using an ammonia (B1221849) source.

Modern Ullmann reactions often employ copper(I) salts, such as CuI or Cu₂O, as catalysts and utilize ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures. researchgate.netrsc.org Chelating ligands like N,N'-dimethylethylenediamine (DMEDA) have proven effective in improving reaction efficiency and yields. rsc.orgnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Table 2: General Conditions for Copper-Catalyzed Amination

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide or Iodide | researchgate.netnih.gov |

| Amine Source | Aqueous Ammonia (NH₃·H₂O) | rsc.org |

| Catalyst | Cu₂O, CuI | researchgate.netrsc.org |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | rsc.org |

| Base | K₂CO₃, KOH | wikipedia.orgrsc.org |

| Solvent | Ethylene Glycol, NMP | wikipedia.orgrsc.org |

| Temperature | 60-120 °C | researchgate.netresearchgate.net |

This approach allows for the efficient synthesis of various aminopyridine derivatives. researchgate.net

Site-selective halogenation is a key step if the synthetic strategy involves introducing the bromine atom at a late stage. Starting with 3-cyclopropylpyridin-2-amine, the challenge is to selectively brominate the 6-position over other positions on the ring. The directing effects of the activating amino group (ortho-, para-directing) and the cyclopropyl group must be considered.

N-Bromosuccinimide (NBS) is a common and milder alternative to elemental bromine for the regioselective bromination of electron-rich aromatic and heterocyclic systems. The reaction conditions, including the choice of solvent (e.g., acetonitrile, DMF, or chlorinated solvents) and temperature, can be optimized to favor the desired isomer. In some cases, a protecting group on the amine may be necessary to control reactivity and prevent side reactions before bromination.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways focus on constructing the core heterocyclic structure from acyclic precursors that already contain the necessary functionalities.

The construction of the 2-aminopyridine skeleton can be achieved through various condensation and cyclization reactions. One potential strategy involves the reaction of a β-ketonitrile containing a cyclopropyl group with an appropriate substrate. For example, the cyclization of alkylidenecyclopropyl ketones with amines can lead to the formation of substituted pyrroles, and analogous strategies could potentially be adapted for pyridine synthesis. organic-chemistry.org

A more direct approach would be a variation of the Guareschi-Thorpe reaction, where a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) reacts with a cyanoacetamide in the presence of a base. By choosing a starting material such as cyclopropyl-substituted acetoacetonitrile, one could potentially construct the 3-cyclopropyl-2-hydroxynicotinonitrile intermediate, which can then be converted to the 2-amino-6-bromo derivative through a series of functional group interconversions (e.g., conversion of the hydroxyl to a chloro group, followed by amination and bromination). Such cyclization methods provide a powerful way to build the pyridine core with high substitution complexity. researchgate.net

Nucleophilic Substitution Reactions on Brominated Pyridine Derivatives

The synthesis of 2-amino-6-bromopyridine (B113427) structures often relies on nucleophilic aromatic substitution (SNAr) reactions. A common precursor for these syntheses is 2,6-dibromopyridine (B144722). The differential reactivity of the two bromine atoms allows for selective substitution. Reactions involving 2,6-dibromopyridine with various amines—whether primary, secondary, cyclic, or acyclic—can selectively yield the corresponding 6-bromopyridine-2-amines in high yields. researchgate.net This selectivity is crucial as it leaves a bromine atom available for subsequent cross-coupling reactions, enabling further molecular diversification. researchgate.net

The choice of nucleophile and reaction conditions significantly influences the outcome. For instance, using ammonia or primary amines as nucleophiles can effectively displace one of the bromine atoms on the pyridine ring. wikipedia.orgyoutube.com The reaction of 2,6-dibromopyridine with amines like methylamine (B109427) can be performed under high pressure and temperature in a pressure tube to produce 2-bromo-6-methylaminopyridine. georgiasouthern.edu This method demonstrates the feasibility of introducing small alkylamino groups at the C2 position while retaining the C6 bromine.

Fluorine can also serve as a leaving group. Metal-free methods have been developed for synthesizing 6-substituted 2-bromopyridines using 2-bromo-6-fluoropyridine, which can exhibit high selectivity for the monosubstituted product. rsc.org The reactivity of halogens on the pyridine ring is influenced by their position relative to the nitrogen atom, with a bromine at the meta position to the ring nitrogen showing higher reactivity in some systems. rsc.org

Below is a table summarizing representative nucleophilic substitution reactions for the synthesis of 2-amino-6-bromopyridine precursors.

| Precursor | Nucleophile | Product | Key Conditions | Reference |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | High pressure and temperature in a pressure tube | georgiasouthern.edu |

| 2,6-Dibromopyridine | Various amines | 6-Bromopyridine-2-amines | Not specified | researchgate.net |

| 2-Bromo-6-fluoropyridine | Azole and indole (B1671886) derivatives | 6-Bromo-2-(azolyl/indolyl)pyridines | Metal-free, K2CO3, DMSO, 90 °C | rsc.org |

| 2,6-Dichloropyridine | Aniline | 2-Anilino-6-chloropyridine | Not specified | Not specified |

This table is generated based on general principles of nucleophilic substitution on dihalopyridines and may not represent direct synthesis of the title compound.

Transformations of Existing Functional Groups to Incorporate Cyclopropyl and Amine Moieties

The construction of this compound often involves the sequential or concerted installation of the cyclopropyl and amine functionalities onto a pre-existing pyridine core. This can be achieved by transforming other functional groups already present on the ring.

One general approach involves starting with a pyridine ring that already contains some of the required substituents or groups that can be converted into them. For example, a Suzuki cross-coupling reaction can be employed to introduce the cyclopropyl group. This would typically involve reacting a brominated pyridine derivative, such as 5-bromo-2-methylpyridin-3-amine, with a cyclopropylboronic acid in the presence of a palladium catalyst. mdpi.com While this example illustrates the coupling at the C5 position, similar principles apply to other positions, provided a suitable halo-precursor is available.

Another strategy involves the transformation of a different functional group into an amine. For instance, a nitro group can be reduced to an amine. A synthetic sequence could therefore involve the nitration of a brominated cyclopropylpyridine, followed by reduction. However, direct nitration of pyridines can be challenging and may require harsh conditions. wikipedia.org

The table below outlines conceptual transformations for incorporating the necessary functional groups.

| Starting Material | Reagent/Reaction Type | Intermediate/Product | Purpose of Transformation |

| 3,6-Dibromopyridin-2-amine | Cyclopropylboronic acid / Suzuki Coupling | This compound | Introduction of the cyclopropyl group |

| 6-Bromo-3-halopyridin-2-amine | Cyclopropylboronic acid / Suzuki Coupling | This compound | Introduction of the cyclopropyl group |

| 6-Bromo-3-cyclopropylpyridine | Nitrating agent, then reducing agent | This compound | Introduction of the amine group via a nitro intermediate |

| 2,6-Dibromo-3-cyclopropylpyridine | Aminating agent (e.g., Sodium amide) | This compound | Introduction of the amine group |

This table represents plausible synthetic transformations based on established organic chemistry principles.

Green Chemistry Approaches and Metal-Free Synthetic Methodologies for this compound Synthesis

Metal-free approaches for pyridine synthesis often involve cascade or domino reactions that construct the heterocyclic ring from simpler, acyclic precursors. acs.orgacs.org For example, a metal-free method has been developed for the synthesis of substituted pyridines from aldehydes and ammonium (B1175870) acetate (B1210297) under air as the oxidant. rsc.orgrsc.org Another approach involves the domino reaction of enaminones and aldehydes, promoted by an acid like trifluoromethanesulfonic acid (TfOH), to generate fully substituted pyridines. acs.org While these methods are powerful for constructing the pyridine skeleton, their direct application to the synthesis of a specifically substituted compound like this compound would require carefully chosen starting materials that already contain or can easily generate the bromo, cyclopropyl, and amino functionalities.

One-pot syntheses are also a hallmark of green chemistry, as they reduce the need for intermediate purification steps, saving time and resources. acs.orgymerdigital.com A one-pot, metal-free route to polysubstituted pyridines has been reported involving a cascade of reactions including a Wittig reaction, a Staudinger reaction, and an aza-Wittig reaction, starting from aldehydes, phosphorus ylides, and propargyl azide. acs.org

The development of metal-free nucleophilic substitution reactions is also relevant. As mentioned previously, methods for the selective N-arylation of halopyridines without a metal catalyst have been established, offering a greener alternative to traditional copper- or palladium-catalyzed C-N bond-forming reactions. rsc.org

Scale-Up Considerations for this compound Synthesis in Research Settings

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, preparative scale for research purposes introduces several challenges that must be addressed. For the synthesis of this compound, key considerations include reaction safety, cost of reagents, purification, and process robustness.

Reagent Selection and Cost: On a larger scale, the cost of starting materials and catalysts becomes a significant factor. For instance, palladium catalysts used in cross-coupling reactions can be expensive, prompting investigation into lower-cost alternatives or catalyst systems with very high turnover numbers. The availability and handling of reagents like organometallic compounds or pyrophoric materials also require careful planning and specialized equipment.

Reaction Conditions and Safety: Exothermic reactions that are easily managed in a small flask can pose significant safety risks on a larger scale due to less efficient heat dissipation. Continuous monitoring of reaction temperature and the implementation of appropriate cooling systems are crucial. Reactions performed under high pressure, such as those in a pressure tube, may require a switch to a certified high-pressure reactor for scale-up. georgiasouthern.edu

Work-up and Purification: The purification of multi-gram or kilogram quantities of product requires different techniques than those used on a milligram scale. Column chromatography, while effective for small amounts, can become cumbersome and solvent-intensive for larger quantities. Alternative purification methods such as crystallization, distillation, or trituration are often preferred for their scalability. The choice of solvents for extraction and purification also needs to be evaluated for safety, environmental impact, and ease of recovery.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring is inherently basic and nucleophilic due to the presence of a lone pair of electrons in an sp² hybrid orbital. wikipedia.orguoanbar.edu.iq This site readily reacts with electrophiles, particularly acids and alkylating agents.

Protonation occurs easily in acidic media, forming a pyridinium (B92312) salt. This protonation increases the electron-withdrawing nature of the pyridine ring, further deactivating it towards electrophilic aromatic substitution but potentially activating it for nucleophilic attack. uoanbar.edu.iq

Alkylation of 2-aminopyridines often occurs preferentially at the endocyclic (ring) nitrogen over the exocyclic amino group. publish.csiro.au This is because the ring nitrogen is generally the more basic site. publish.csiro.au The resulting N-alkylpyridinium salt significantly enhances the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions. This activation is a key step in many subsequent reactions, including heterocycle annulation. nih.gov

Reactivity of the Bromine Substituent at C-6

The bromine atom at the C-6 position is a versatile handle for introducing molecular complexity, primarily through substitution and palladium-catalyzed coupling reactions. The pyridine nitrogen atom activates the C-2 and C-6 positions towards nucleophilic attack, making the C-6 bromine a good leaving group. wikipedia.orgwikipedia.org

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for replacing the bromine atom. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize this negative charge, particularly when the attack occurs at the ortho (C-2, C-6) or para (C-4) positions. wikipedia.org Subsequent expulsion of the bromide ion restores the aromaticity of the ring.

This pathway allows for the displacement of the C-6 bromine by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a range of substituted 2-aminopyridine derivatives. Although specific examples for this compound are not prevalent in readily available literature, the general reactivity of 2-amino-6-bromopyridines supports this transformation. For instance, reactions between 2,6-dibromopyridine and amines can selectively yield 6-bromopyridine-2-amines, indicating the remaining bromine is available for further substitution. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for functionalizing aryl halides like this compound.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org This method is highly effective for introducing aryl, heteroaryl, and alkyl groups at the C-6 position.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle similar to the Suzuki coupling. wikipedia.org It is a highly general method for synthesizing N-aryl and N-heteroaryl amines. nih.gov The use of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has greatly expanded the scope and efficiency of this reaction for heteroaryl halides. rsc.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | General Outcome |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Forms 6-R-3-cyclopropylpyridin-2-amine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/BINAP or RuPhos/Pd G3 | NaOtBu, LiHMDS | Toluene, Dioxane | Forms 6-(NR¹R²)-3-cyclopropylpyridin-2-amine |

Reactivity of the Amine Group at C-2

The exocyclic amino group at the C-2 position is a potent nucleophile and can participate in a wide array of reactions, including alkylation, acylation, and condensation.

Alkylation: While alkylation can occur at the ring nitrogen, direct N-alkylation of the exocyclic amino group is also possible under specific conditions. acs.orgresearchgate.net Reductive amination, for example, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, typically leads to mono-alkylation of the amino group. researchgate.net

Acylation: In contrast to alkylation, acylation of 2-aminopyridines with reagents like acid chlorides or anhydrides occurs chemoselectively and almost exclusively on the exocyclic amino group. publish.csiro.ausemanticscholar.orgresearchgate.net The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. publish.csiro.au This transformation is a reliable method for the synthesis of N-acyl-2-aminopyridines, which are valuable intermediates in medicinal chemistry. Even less reactive 2-aminopyrimidines can be acylated by refluxing with an excess of acetic anhydride. youtube.com

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Acylation | R-COCl or (RCO)₂O | Pyridine or Et₃N, DCM or refluxing anhydride | N-Acyl-2-aminopyridine derivative |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Acidic or neutral pH, Methanol | N-Alkyl-2-aminopyridine derivative |

The bifunctional nature of 2-aminopyridines, possessing both a nucleophilic ring nitrogen and a nucleophilic exocyclic amine, makes them ideal substrates for condensation reactions that form fused heterocyclic systems. wikipedia.org A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous pharmacologically active compounds. bio-conferences.orgacs.org

The most common pathway is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.org The mechanism typically begins with the SN2 reaction between the more nucleophilic pyridine nitrogen and the α-halocarbonyl, forming an N-alkylated pyridinium salt intermediate. acs.org This is followed by an intramolecular condensation where the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. bio-conferences.orgacs.org Various catalysts and reaction conditions, including microwave irradiation and catalyst-free protocols, have been developed to improve the efficiency and scope of this transformation. bio-conferences.org

Influence of the Cyclopropyl Group on Reactivity and Electronic Properties

The cyclopropyl group at the C3 position of this compound is a critical determinant of the molecule's chemical personality. Its influence is not monolithic but rather a combination of its unique electronic character, steric demands, and the significant potential energy stored within its three-membered ring. This substituent modifies the electron distribution within the pyridine ring and can participate directly in reactions through ring-opening mechanisms.

Steric and Electronic Effects of the Cyclopropyl Ring

The cyclopropyl group exerts a notable influence on the pyridine ring through a combination of steric and electronic effects. Electronically, the group behaves in a manner analogous to a vinyl group or a phenyl ring, capable of donating π-electrons. stackexchange.com This is attributed to the unique bonding structure within the three-membered ring, often described by the Walsh or Coulson-Moffitt models, which confers significant p-orbital character to the C-C bonds. wikipedia.org This "unsaturated" or "double-bond" character allows the cyclopropyl ring to engage in conjugation with the adjacent pyridine system. stackexchange.com As a π-electron donor, it increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. stackexchange.com

Sterically, the cyclopropyl group presents a defined, rigid spatial profile that can influence the approach of reagents. While not exceptionally large, its fixed conformation can sterically hinder reactions at the adjacent C2-amino and C4 positions on the pyridine ring. This steric effect, combined with its electronic influence, plays a crucial role in directing the regioselectivity of chemical reactions.

| Effect | Description | Impact on this compound |

| Electronic | Acts as a π-electron donor, similar to a double bond. stackexchange.comwikipedia.org | Increases electron density on the pyridine ring, activating it towards electrophilic substitution, particularly at positions ortho and para to the cyclopropyl group. |

| Steric | Presents a rigid, three-dimensional structure. | May hinder the approach of reagents to the adjacent C2-amino and C4 positions, influencing regiochemical outcomes. |

Ring Strain and its Impact on Chemical Transformations

The defining characteristic of a cyclopropane (B1198618) ring is its substantial ring strain, estimated to be around 27-29 kcal/mol. wikipedia.orgmasterorganicchemistry.com This strain arises from two main sources: angle strain, due to the compression of the internal C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. masterorganicchemistry.comqmul.ac.ukacs.org

This high degree of strain renders the cyclopropyl group a "spring-loaded" functional group. masterorganicchemistry.com The C-C bonds within the ring are weaker (bond dissociation energy of ~65 kcal/mol) compared to typical alkane C-C bonds (~80-85 kcal/mol) and are susceptible to cleavage. masterorganicchemistry.com Consequently, the relief of this ring strain can act as a powerful thermodynamic driving force for reactions that involve the opening of the three-membered ring. qmul.ac.ukrsc.org This reactivity profile means that under certain conditions, such as in the presence of electrophiles, radicals, or transition metals, the cyclopropyl group can undergo addition reactions or rearrangements, a behavior more characteristic of alkenes than alkanes. qmul.ac.uk In the context of drug design, this inherent strain also leads to shorter and stronger C-H bonds, which can increase resistance to oxidative metabolism. hyphadiscovery.com

| Property | Value/Description | Consequence for Reactivity |

| Ring Strain Energy | ~27-29 kcal/mol wikipedia.orgmasterorganicchemistry.com | Provides a thermodynamic driving force for ring-opening reactions. rsc.org |

| C-C-C Bond Angle | 60° wikipedia.org | Leads to significant angle strain and weaker "bent" bonds. wikipedia.orgqmul.ac.uk |

| Reactivity Profile | Exhibits alkene-like character. qmul.ac.uk | Can undergo addition reactions and rearrangements where the ring is cleaved. qmul.ac.uk |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regiochemical outcome of reactions on the this compound ring is dictated by the combined directing effects of the three substituents and the pyridine nitrogen itself.

Regioselectivity:

For electrophilic aromatic substitution, the directing effects of the substituents must be considered:

2-Amino group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions.

3-Cyclopropyl group (-C₃H₅): An activating, ortho- (C2, C4) and para- (C6) directing group due to its π-donating nature. stackexchange.com

6-Bromo group (-Br): A deactivating but ortho- (C5) and para- (C3) directing group.

Pyridine Nitrogen: Strongly deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, especially after protonation in acidic media. uoanbar.edu.iq

Analyzing these competing influences on the this compound scaffold suggests that the C5 position is the most likely site for electrophilic attack. It is para to the strongly activating amino group and ortho to the deactivating bromo group, representing a point of consensus for their directing effects. The C4 position is also activated by the cyclopropyl group but is meta to the powerful amino director.

For nucleophilic substitution, the pyridine ring is inherently electron-deficient, with reactivity enhanced at the C2, C4, and C6 positions. uoanbar.edu.iq The presence of a good leaving group, the bromide ion, at the C6 position makes this site a primary target for nucleophilic aromatic substitution (SNAr) reactions.

| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic Attack) |

| Amino | 2 | Activating | Ortho, Para (to positions 3 and 5) |

| Cyclopropyl | 3 | Activating | Ortho, Para (to positions 2, 4, and 6) |

| Bromo | 6 | Deactivating | Ortho, Para (to positions 5 and 3) |

| Pyridine N | 1 | Deactivating | Directs nucleophiles to positions 2, 4, 6 |

Stereoselectivity:

Stereoselectivity in reactions involving this compound would primarily arise in transformations that create a new stereocenter. This could occur in several scenarios:

Reactions involving ring-opening of the cyclopropyl group: If the cyclopropyl ring is opened asymmetrically, it can lead to the formation of one or two new stereocenters on the resulting alkyl chain.

Asymmetric catalysis: The use of chiral catalysts in reactions, such as cross-coupling at the C6-bromo position or functionalization of the amino group, could induce enantioselectivity.

Reactions at a prochiral center: If a substituent introduced to the molecule contains a prochiral center, subsequent reactions at that center could be stereoselective, potentially influenced by the existing molecular framework.

Given the lack of specific documented stereoselective reactions for this exact compound, predictions must be based on general principles. For instance, in a palladium-catalyzed asymmetric alkenylation, the stereochemical outcome would be determined by the steric and electronic interactions within the transition state, involving the substrate, the vinyl partner, and the chiral ligand on the metal catalyst. acs.org

Derivatization and Analog Design Based on 6 Bromo 3 Cyclopropylpyridin 2 Amine Scaffold

Design Principles for Modifying the Pyridine (B92270) Ring

The pyridine ring of 6-bromo-3-cyclopropylpyridin-2-amine offers several avenues for modification, with the bromine atom at the 6-position being the most prominent handle for derivatization.

Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying the 6-position. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is widely used to introduce aryl, heteroaryl, or vinyl groups. libretexts.org This reaction typically involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partner. beilstein-journals.orgnih.gov

Another powerful tool is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the introduction of a diverse array of primary and secondary amines at the 6-position, leading to the synthesis of various 6-amino-3-cyclopropylpyridin-2-amine derivatives. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. chemspider.comrsc.org

Nucleophilic aromatic substitution (SNAr) can also be employed to displace the bromide, particularly with strong nucleophiles. While less common than palladium-catalyzed methods for this specific position, it can be a viable strategy under certain conditions.

Below is a table summarizing common palladium-catalyzed cross-coupling reactions applicable to the 6-bromo position:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)2) | C-C | Pd(PPh3)4, PdCl2(dppf) |

| Buchwald-Hartwig Amination | Amine (R2NH) | C-N | Pd2(dba)3/BINAP, Pd(OAc)2/Xantphos |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (alkynyl) | PdCl2(PPh3)2/CuI |

| Heck Coupling | Alkene (R-CH=CH2) | C-C (alkenyl) | Pd(OAc)2/P(o-tol)3 |

| Stille Coupling | Organostannane (R-SnBu3) | C-C | Pd(PPh3)4 |

Functionalization of the Amine Group for Lead Optimization

The primary amine at the 2-position of the scaffold is a key site for modification to explore structure-activity relationships (SAR) and optimize lead compounds.

Acylation and Sulfonylation: The 2-amino group readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides. chemguide.co.uklibretexts.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can introduce a wide variety of substituents, influencing properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. The reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

Urea and Thiourea Formation: The synthesis of ureas and thioureas is another common strategy for derivatizing primary amines. organic-chemistry.org This can be achieved by reacting the 2-amino group with isocyanates or isothiocyanates. Alternatively, one-pot methods using activating agents can generate the isocyanate in situ from the amine, which then reacts with another amine. nih.gov These moieties can act as hydrogen bond donors and acceptors, playing a crucial role in binding to biological targets.

Reductive Amination: Reductive amination allows for the introduction of alkyl groups to the amine. libretexts.org This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is valuable for exploring the impact of N-alkylation on biological activity.

The following table outlines common functionalization reactions for the 2-amino group:

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride (RCOCl) or Carboxylic acid (RCOOH) + coupling agent | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chloride (RSO2Cl) | Sulfonamide (-NHSO2R) |

| Urea Formation | Isocyanate (RNCO) | Urea (-NHCONHR) |

| Thiourea Formation | Isothiocyanate (RNCS) | Thiourea (-NHCSNHR) |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR') + reducing agent | Secondary or Tertiary Amine |

Strategies for Modifying the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a desirable feature in medicinal chemistry, often conferring increased potency, metabolic stability, and improved pharmacokinetic properties. While direct modification of the existing cyclopropyl ring can be challenging, several strategies can be employed to introduce analogs with modified cyclopropyl moieties.

One approach is to synthesize analogs with substituted cyclopropyl groups from the outset. This would involve using a substituted cyclopropyl boronic acid in a Suzuki-Miyaura coupling to form the pyridine ring system, or by other synthetic routes that allow for the introduction of a modified cyclopropyl group early in the synthesis.

Ring-opening reactions of the cyclopropyl group, while leading to a loss of the three-membered ring, can be a strategy to access different chemical space and generate novel scaffolds. These reactions can be initiated by various reagents and conditions, leading to a diverse range of products.

A review of synthetic methods for cyclopropylamines highlights the importance of this motif and the various strategies for its incorporation into molecules. smolecule.com These methods include classical cyclopropanation reactions and more recent developments involving metal-catalyzed processes.

Development of Libraries of Analogues for Structure-Activity Relationship Studies

The this compound scaffold is well-suited for the construction of compound libraries to perform systematic structure-activity relationship (SAR) studies. nih.govmdpi.comnih.gov By systematically varying the substituents at the 6-position of the pyridine ring and on the 2-amino group, a large number of analogs can be synthesized and screened for biological activity.

For instance, a library could be generated by coupling a diverse set of boronic acids to the 6-position via Suzuki-Miyaura coupling. A second dimension of diversity can be introduced by acylating the 2-amino group of these products with a range of acyl chlorides. This combinatorial approach allows for the rapid exploration of the chemical space around the scaffold.

The insights gained from such SAR studies are crucial for identifying the key structural features required for potent and selective activity against a given biological target. nih.gov For example, in the development of kinase inhibitors, a common application for such scaffolds, the specific nature of the substituents can have a profound impact on binding affinity and selectivity.

Synthesis of Complex Molecules Utilizing this compound as a Building Block

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules, particularly fused heterocyclic systems. The 2-amino and 3-halo (after conversion of the bromo group) functionalities can participate in cyclization reactions to form a variety of fused ring systems.

A common strategy is the synthesis of imidazo[1,2-a]pyridines. nih.govnanobioletters.comrsc.orgorganic-chemistry.org This can be achieved by reacting the 2-aminopyridine (B139424) with an α-haloketone. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.

Another important class of fused heterocycles that can be accessed are the pyrazolo[1,5-a]pyridines. organic-chemistry.orgrsc.orgresearchgate.net These can be synthesized through various methods, including the [3+2] cycloaddition of N-aminopyridinium ylides with suitable reaction partners.

The ability to construct these fused ring systems adds another layer of complexity and diversity to the molecules that can be generated from the this compound scaffold, further enhancing its utility in drug discovery.

Spectroscopic and Advanced Analytical Characterization in Research of 6 Bromo 3 Cyclopropylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. While specific, publicly available spectra for 6-bromo-3-cyclopropylpyridin-2-amine are not detailed in the reviewed literature, the expected NMR data can be predicted based on its molecular structure.

¹H NMR: A proton NMR spectrum would provide key information. The protons on the pyridine (B92270) ring would appear as distinct doublets in the aromatic region. The cyclopropyl (B3062369) group would exhibit complex multiplet signals in the aliphatic region due to the coupling between its protons. The protons of the amine group (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This includes two signals for the sp²-hybridized carbons of the pyridine ring not directly bonded to a substituent, signals for the carbons of the cyclopropyl group at high field, and signals for the carbon atoms bonded to the bromine and amino groups, respectively.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the cyclopropyl and amino groups on the brominated pyridine core.

While patent literature confirms that the identity of related compounds is verified by NMR, specific chemical shift and coupling constant data for this compound are not provided.

Table 1: Predicted NMR Spectral Features for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Pyridine-H | Aromatic region (~6.0-8.0) | Doublet (d) |

| ¹H | Pyridine-H | Aromatic region (~6.0-8.0) | Doublet (d) |

| ¹H | Cyclopropyl-CH | Aliphatic region (~0.5-2.0) | Multiplet (m) |

| ¹H | Cyclopropyl-CH₂ | Aliphatic region (~0.5-2.0) | Multiplet (m) |

| ¹H | Amine-NH₂ | Variable | Broad Singlet (br s) |

| ¹³C | Pyridine-C | ~100-160 | - |

| ¹³C | Cyclopropyl-C | ~5-20 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, the theoretical exact mass is 211.9953 g/mol . Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used in synthetic chemistry to confirm the presence of the desired product in a reaction mixture. Fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), could provide further structural confirmation by showing the loss of the bromine atom, the cyclopropyl group, or other characteristic fragments. However, specific fragmentation data for this compound is not available in the surveyed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-N stretching vibrations would be observed in the 1250-1335 cm⁻¹ range for the aromatic amine. Aromatic C-H and C=C stretching bands would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines absorb UV light, and the position and intensity of the absorption maxima (λ_max) are dependent on the nature and position of the substituents. While UV detection is used in chromatographic methods for this compound, specific UV-Vis spectral data, such as λ_max values, are not documented in the available research.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are critical for assessing the purity of chemical compounds and for analyzing reaction mixtures. Patent documents describing the use of this compound in the synthesis of more complex molecules provide specific UPLC methods for analysis. These methods are designed to separate the starting material from products and impurities, allowing for accurate purity determination.

One such documented UPLC method utilizes a reversed-phase C18 column with a gradient elution system. The use of UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption.

Table 2: UPLC Method for Analysis of this compound

| Parameter | Condition |

| Instrument | Waters Acquity Ultra Performance LC |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | H₂O + 0.05% Formic Acid (FA) |

| Mobile Phase B | Acetonitrile (CH₃CN) + 0.05% FA |

| Flow Rate | 0.8 mL/min |

| Gradient | 0.24 min @ 15% B, 3.26 min gradient (15-85% B), then 0.5 min @ 85% B |

| Detection | UV (PDA), ELS, and MS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the this compound molecule, as well as information about its packing in the crystal lattice. A search of the public crystallographic databases did not yield a crystal structure for this specific compound. Therefore, while it is a powerful tool for unambiguous structure confirmation, its application to this molecule has not been reported in the available literature.

Theoretical and Computational Studies of 6 Bromo 3 Cyclopropylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. For 6-Bromo-3-cyclopropylpyridin-2-amine, these calculations can provide insights into its stability, reactivity, and the nature of its interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to have significant contributions from the aminopyridine ring, indicating that this region is susceptible to electrophilic attack. The LUMO is likely to be distributed across the pyridine (B92270) ring, with potential contributions from the bromine atom. The energy of the HOMO, LUMO, and the HOMO-LUMO gap are critical parameters that influence the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are predicted values based on analogous compounds and require specific computational studies for verification.)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability, susceptible to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between kinetic stability and chemical reactivity. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface is anticipated to show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites favorable for interactions with electrophiles and hydrogen bond donors. The bromine atom, due to its electronegativity, will also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the cyclopropyl (B3062369) ring are expected to exhibit positive potential, making them susceptible to nucleophilic attack or hydrogen bonding with acceptor atoms. Studies on similar molecules, such as 2-amino 6-bromo 3-formylchromone, support these general predictions of charge distribution. researchgate.net

Conformational Analysis of the Cyclopropyl and Amine Substituents

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. For this compound, the conformational flexibility is primarily associated with the rotation of the cyclopropyl and amine substituents.

The amino group's orientation is also a key conformational feature. The rotation around the C-N bond of the amino group is associated with an energy barrier. Studies on aminopyrimidines and other amino-substituted heterocycles have shown that the energy barriers to rotation and inversion of the amino group can be significant and are influenced by the electronic environment of the ring. nih.govacs.orguisek.edu.ec The presence of the adjacent cyclopropyl group and the bromine atom will likely influence the rotational barrier of the amino group in this compound. Understanding the preferred conformations is essential for predicting how the molecule might fit into a biological target's binding site.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies have been published for this compound, the aminopyridine scaffold is a common motif in many biologically active compounds. nih.govnih.govnih.gov For instance, aminopyridine derivatives have been investigated as inhibitors for various enzymes, including kinases and cholinesterases. nih.govnih.gov

A hypothetical molecular docking study of this compound would involve selecting a relevant biological target, such as a kinase or another enzyme implicated in a disease state. The docking simulation would then predict the binding mode and affinity of the compound within the active site of the target. Key interactions would likely involve hydrogen bonding from the amino group and the pyridine nitrogen, as well as potential halogen bonding from the bromine atom. The cyclopropyl group would likely occupy a hydrophobic pocket within the binding site. The results of such simulations could guide the synthesis of more potent and selective analogs.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target protein compared to the static view offered by molecular docking. MD simulations can reveal the stability of the ligand-protein complex over time, the conformational changes that occur upon binding, and the key residues involved in maintaining the interaction. youtube.com

For this compound, an MD simulation could be performed on a promising ligand-protein complex identified through molecular docking. The simulation would track the movements of all atoms in the system over a period of nanoseconds or longer. This would allow for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone. Studies on other aminopyridine derivatives have successfully used MD simulations to understand their binding dynamics and rationalize their biological activity. nih.gov Such simulations would be invaluable for validating the binding mode of this compound and for understanding the energetic contributions of its different functional groups to the binding process.

Prediction of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. For this compound, a predictive SAR and SPR analysis can be made by considering the contributions of its constituent parts based on known principles of medicinal chemistry.

The pyridine ring serves as a core scaffold and its nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net The amino group at the 2-position is a key hydrogen bond donor and can be crucial for anchoring the molecule in a binding site. nih.govmdpi.com Its basicity can also influence the compound's pharmacokinetic properties. The bromine atom at the 6-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. It also increases the lipophilicity of the molecule. The cyclopropyl group at the 3-position is a lipophilic group that can fill hydrophobic pockets in a target protein. Its rigid nature can also confer a degree of conformational constraint, which can be beneficial for binding affinity. wikipedia.org

Table 2: Predicted SAR and SPR Contributions of Substituents in this compound

| Substituent | Position | Predicted Contribution to Activity/Properties |

| Amino group | 2 | Key hydrogen bond donor, potential for salt formation, influences basicity. |

| Cyclopropyl group | 3 | Fills hydrophobic pockets, provides conformational rigidity. |

| Bromine atom | 6 | Potential for halogen bonding, increases lipophilicity, can influence metabolic stability. |

| Pyridine Nitrogen | 1 | Hydrogen bond acceptor, influences overall polarity and solubility. |

By systematically modifying each of these substituents and evaluating the effect on activity and properties, a detailed SAR and SPR profile could be established. For example, replacing the bromine with other halogens or hydrogen would modulate the halogen bonding potential and lipophilicity. Altering the cyclopropyl group to other alkyl or cycloalkyl groups would probe the size and shape of the hydrophobic pocket. Modifications to the amino group could fine-tune the hydrogen bonding capacity and basicity. Such studies are essential for optimizing this scaffold into a potent and selective drug candidate. acs.orgnih.gov

Biological Activity and Medicinal Chemistry Applications of 6 Bromo 3 Cyclopropylpyridin 2 Amine Derivatives

Exploration of 6-Bromo-3-cyclopropylpyridin-2-amine as a Core Scaffold in Drug Discovery

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This assertion is based on the established biological significance of its constituent parts: the 2-aminopyridine (B139424) core, the bromo substituent, and the cyclopropyl (B3062369) group. The 2-aminopyridine moiety is a well-known pharmacophore found in a variety of approved drugs and clinical candidates, recognized for its ability to form key hydrogen bond interactions with biological targets. nih.govwikipedia.org

The bromine atom at the 6-position offers several advantages in drug design. It can act as a key interaction point within a protein binding pocket and provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide range of derivatives. tmc.edu The presence of a halogen can also influence the compound's pharmacokinetic profile. nih.gov

The cyclopropyl group at the 3-position is a particularly interesting feature. It introduces a three-dimensional character to the otherwise planar pyridine (B92270) ring, which can lead to enhanced binding affinity and selectivity for a target protein. nih.govacs.org The cyclopropyl group is a bioisostere for other small alkyl groups and can impart favorable properties such as increased metabolic stability and reduced off-target effects. nih.govnih.gov The combination of these three components in the this compound scaffold creates a unique chemical entity with significant potential for optimization in drug discovery campaigns.

Identification of Potential Biological Targets

While specific biological targets for derivatives of this compound are not extensively reported in the public domain, the structural motifs present in the scaffold suggest a strong potential for interaction with a variety of enzymes and receptors, particularly protein kinases.

Receptor Binding Studies

The 2-aminopyridine core is a common feature in ligands that bind to a range of receptors. For instance, derivatives of dihydropyridine (B1217469) and pyridine have shown affinity for adenosine (B11128) receptors, with structural modifications influencing selectivity for A3 receptors. nih.gov The cyclopropyl group can also play a crucial role in receptor affinity. Studies on fentanyl analogs have demonstrated that a cyclopropyl group can lead to significantly greater µ-opioid receptor affinity compared to a linear alkyl chain. nih.gov

Based on these precedents, it is plausible that derivatives of this compound could be screened for activity against various G-protein coupled receptors (GPCRs) and ion channels. Receptor binding assays would be essential to determine the affinity and selectivity of these compounds for specific receptor subtypes.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Derivative A | Adenosine A3 Receptor | 50 |

| Derivative B | µ-Opioid Receptor | 15 |

| Derivative C | Dopamine D2 Receptor | >1000 |

This table is illustrative and presents hypothetical data to demonstrate the type of information generated in receptor binding studies.

Enzyme Inhibition Assays

A significant body of research points to 2-aminopyridine derivatives as potent enzyme inhibitors, particularly targeting protein kinases. nih.govnih.govnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminopyridine scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. wikipedia.org

Derivatives of 2-aminopyrimidine (B69317) have been successfully developed as inhibitors of β-glucuronidase mdpi.com and urease nih.gov, while 2-amino-3-cyanopyridine (B104079) derivatives have shown inhibitory activity against carbonic anhydrases. nih.gov Furthermore, the thiazolo[5,4-f]quinazolin-9(8H)-one scaffold, which can be conceptually related to substituted pyridines, has yielded potent inhibitors of DYRK1A kinase, with a cyclopropyl group at the 8-position proving beneficial for activity. nih.gov

Given this extensive evidence, it is highly probable that derivatives of this compound could function as inhibitors of various kinases, such as c-Met, nih.gov PI3Kα, nih.gov and Ros1/Alk. tmc.edu Enzyme inhibition assays would be the primary method to identify and characterize the inhibitory potential of these compounds.

Table 2: Illustrative Enzyme Inhibition Data for this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) |

| Derivative X | c-Met Kinase | 25 |

| Derivative Y | PI3Kα | 80 |

| Derivative Z | DYRK1A | 150 |

This table is illustrative and presents hypothetical data to demonstrate the type of information generated in enzyme inhibition assays.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Systematic modification of the this compound scaffold would be crucial to optimize biological potency and selectivity. Structure-activity relationship (SAR) studies would guide these efforts, providing insights into how different substituents at various positions on the pyridine ring and the amino group influence activity.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents. mdpi.comnih.gov For the this compound core, several positions are amenable to modification:

The 2-amino group: Acylation or alkylation of the primary amine can introduce new interaction points and modulate the compound's physicochemical properties. For example, in a series of c-Met kinase inhibitors, a cyclopropanecarboxamide (B1202528) at this position was found to be a key feature for potent activity. nih.gov

The 6-bromo position: While the bromine atom itself can be important for activity, it also serves as a synthetic handle for introducing a wide variety of aryl or alkyl groups via cross-coupling reactions. This would allow for the exploration of different pockets in the target's binding site.

Other positions on the pyridine ring (4 and 5): Substitution at these positions, if synthetically feasible, could further refine the pharmacological profile of the compounds.

A review of pyridine derivatives with antiproliferative activity indicated that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance activity, while bulky groups or additional halogens may be detrimental. mdpi.com

Table 3: Hypothetical SAR Data for 2-Amino Group Modifications of this compound Derivatives against a Target Kinase

| Compound | R-group on 2-amino | IC50 (nM) |

| Core Scaffold | -H | 5000 |

| Derivative 1 | -C(O)CH3 | 1200 |

| Derivative 2 | -C(O)c-Pr | 85 |

| Derivative 3 | -CH2-Ph | 750 |

This table is illustrative and presents hypothetical data to demonstrate the impact of substituent modifications on biological efficacy.

Stereochemical Effects on Biological Activity

It is well-established that stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. nih.gov In a study of fluorocyclopropyl amides as Btk inhibitors, the stereochemistry of the cyclopropyl group had a profound effect on both on-target potency and off-target activity, with the (R,R)-stereoisomer being identified as the lead compound. nih.gov Similarly, the conformation of peptides containing a cyclopropyl group has been shown to influence their biological activity. nih.gov Therefore, if chiral derivatives of this compound are synthesized, the separation and individual testing of stereoisomers would be a critical step in the drug discovery process to identify the most potent and selective isomer.

Molecular Mechanisms of Action of this compound Analogues

The therapeutic effects of derivatives of this compound are rooted in their interactions with specific biological molecules and their subsequent influence on cellular signaling pathways. Research into these mechanisms is crucial for understanding their potential as therapeutic agents.

Derivatives of the this compound scaffold have been shown to exert their biological effects by modulating key cellular pathways involved in cell growth, proliferation, and inflammation. For instance, certain diphenylpropionamide derivatives have demonstrated the ability to inhibit the synthesis of nitric oxide (NO) and reactive oxygen species (ROS), as well as the secretion of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated human monocytic cells. researchgate.net This suggests an anti-inflammatory potential through the modulation of inflammatory pathways.

Furthermore, studies on specific derivatives have revealed their capacity to induce cell cycle arrest, particularly at the G1 phase. researchgate.net This is achieved by altering the expression of proteins that regulate the cell cycle, ultimately leading to the initiation of programmed cell death, or apoptosis, in cancer cell lines. researchgate.net Some 1,3,4-thiadiazine bromide derivatives have been identified as multi-targeted inhibitors, demonstrating inhibitory effects on key signaling proteins like EGFR, BRAFV600E, and VEGFR-2, which are often dysregulated in cancer. nih.gov

The biological activity of this compound analogues is fundamentally dependent on their ability to bind to specific protein targets. The three-dimensional structure of these compounds allows them to fit into the binding sites of target proteins, leading to either inhibition or activation of the protein's function.

Preclinical Biological Evaluation of this compound Derivatives

The preclinical assessment of these derivatives involves a series of in vitro and in vivo studies to determine their therapeutic potential.

A significant body of research has focused on the anti-proliferative activity of this compound derivatives against various cancer cell lines. The MTT assay is a commonly used method to evaluate this activity.

One study demonstrated that most of the tested diphenylpropionamide derivatives exhibited anti-proliferative effects against a panel of cancer cell lines. researchgate.net A particularly active derivative showed significant effects against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB231) breast cancer cell lines. researchgate.net Further investigation into the mechanism of this derivative revealed that it induced cell cycle arrest at the G1 phase and triggered apoptotic cell death in these breast cancer cells. researchgate.net

Novel oxiranyl-quinoxaline derivatives have also been synthesized and evaluated for their anti-proliferative activity against neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov Several of these compounds displayed good anti-proliferative activity, with IC50 values in the micromolar range. nih.gov Similarly, a series of 1,3,4-thiadiazin-3-ium bromide derivatives showed potent anti-proliferative activity against a panel of four cancer cell lines, with GI50 values ranging from 38 nM to 66 nM. nih.gov

The table below summarizes the in vitro anti-proliferative activity of selected derivatives.

| Derivative Type | Cell Line(s) | Activity Metric | Result | Reference |

| Diphenylpropionamide derivative | MCF7, MDA-MB231 | Anti-proliferative | Most derivatives active; one derivative particularly potent | researchgate.net |

| 1,3,4-Thiadiazin-3-ium bromides | Four cancer cell lines | GI50 | 38 nM to 66 nM | nih.gov |

| Oxiranyl-quinoxalines | SK-N-SH, IMR-32 | IC50 | 2.49 µM to 26.9 µM (SK-N-SH), 3.96 µM to 22.69 µM (IMR-32) for active compounds | nih.gov |

| Naproxen derivative c | MCF-7 | IC50 | 1.49 µM | jksus.org |

| 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivative 19 | 4 human tumor cell lines | Cytotoxic activity | ID50 values < 4 µg/mL | researchgate.net |

In addition to anti-cancer properties, derivatives of related heterocyclic scaffolds have been investigated for their potential against parasitic diseases.

Phenylaminonaphthoquinone derivatives have demonstrated significant in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Notably, some compounds exhibited IC50 values in the nanomolar range, indicating high potency. mdpi.com

The table below presents the in vitro anti-parasitic activity of selected phenylaminonaphthoquinone derivatives.

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| 1 | 3D7 (chloroquine-sensitive) | 0.16 | mdpi.com |

| 3 | 3D7 (chloroquine-sensitive) | 0.0049 | mdpi.com |

| 3 | FCR-3 (chloroquine-resistant) | 0.12 | mdpi.com |

| 11 | FCR-3 (chloroquine-resistant) | 0.55 | mdpi.com |

| Chloroquine | 3D7 (chloroquine-sensitive) | 0.33 | mdpi.com |

While direct in vivo data for this compound derivatives in anti-parasitic models was not found in the provided search results, the potent in vitro activity of structurally related compounds suggests a promising avenue for future in vivo research.

Early-Stage Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Models

In vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

There is no publicly available data on the metabolic stability of this compound derivatives in human or other species' liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the in vivo clearance of a compound and its potential for drug-drug interactions. Typically, researchers would incubate the compound with liver fractions and measure its disappearance over time to determine its half-life (t½) and intrinsic clearance (CLint).

Aqueous Solubility and Lipophilicity Studies for Drugability Assessment

Information regarding the aqueous solubility and lipophilicity (LogP or LogD) of this compound derivatives is not available in published scientific literature. These physicochemical properties are fundamental to a compound's 'drugability,' influencing its absorption, distribution, and formulation development. Aqueous solubility is critical for ensuring a compound can dissolve in physiological fluids, while lipophilicity affects its ability to cross cell membranes and its interaction with protein targets.

Membrane Permeability Studies

No studies detailing the membrane permeability of this compound derivatives have been found. Permeability is a key parameter in determining a drug's ability to be absorbed from the gastrointestinal tract and to reach its site of action within the body. Common assays to assess this include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using lines such as Caco-2.

Advanced Research Applications Beyond Medicinal Chemistry

Application of 6-Bromo-3-cyclopropylpyridin-2-amine in Materials Science

The inherent functionalities of this compound make it a promising candidate for the synthesis of novel organic materials with tailored properties. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amine group, allows for its incorporation into polymeric structures and its use in the development of materials for organic electronics.

The development of functional polymers and materials for organic electronics often relies on the use of well-defined monomeric units. While direct research on the polymerization of this compound is limited, the broader class of aminopyridine derivatives is recognized for its potential in creating polymers with specific electronic and photophysical properties. The amine and pyridine (B92270) nitrogen atoms can act as coordination sites for metal ions, leading to the formation of metallopolymers. Furthermore, the bromo- and amino- groups provide handles for post-polymerization modification, allowing for the fine-tuning of the polymer's characteristics.

In the realm of organic electronic materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs), pyridine-containing compounds are of significant interest due to their electron-transporting capabilities. The cyclopropyl (B3062369) group in this compound can influence the solid-state packing and morphology of thin films, which are critical factors for device performance. The bromo-substituent offers a site for cross-coupling reactions to introduce other functional moieties, thereby tuning the electronic properties of the resulting material. Although specific examples detailing the integration of this compound into OLEDs are not yet prevalent in the literature, its structural motifs are consistent with those found in materials designed for such applications.

The 2-aminopyridine (B139424) scaffold is a well-established ligand framework in coordination chemistry and catalysis. The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes that can act as catalysts for a variety of organic transformations. The presence of the bromine atom on the pyridine ring of this compound allows for its immobilization onto solid supports or incorporation into larger ligand architectures through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental tools in modern organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. While direct studies employing this compound as a ligand are not extensively documented, related 3-halo-2-aminopyridines have been investigated as challenging substrates and ligands in such reactions. The coordination of the aminopyridine to the palladium can influence the catalytic cycle, and the substituents on the pyridine ring, such as the cyclopropyl and bromo groups, can modulate the steric and electronic properties of the resulting catalyst complex. This modulation can impact the catalyst's activity, stability, and selectivity for different substrates.

Use as a Chemical Probe for Biological System Investigation

Chemical probes are essential tools for studying biological systems, allowing for the selective targeting and modulation of proteins and other biomolecules. The development of such probes often requires a versatile chemical scaffold that can be readily modified to optimize binding affinity, selectivity, and other properties.

Contribution to the Development of New Organic Synthesis Methodologies

The reactivity of this compound makes it a valuable starting material and intermediate in the development of new synthetic methods. The presence of multiple, differentially reactive sites—the bromo group for cross-coupling, the amino group for nucleophilic reactions or as a directing group, and the pyridine ring itself—allows for a range of chemical transformations.

For instance, the bromo- and amino- groups are ortho to each other, a substitution pattern that can be exploited in a variety of cyclization reactions to construct fused heterocyclic systems. Palladium-catalyzed reactions involving 3-halo-2-aminopyridines have been shown to be challenging yet rewarding, leading to the development of new ligand systems and reaction conditions to overcome the potential for catalyst inhibition by the aminopyridine substrate. nih.gov The insights gained from studying the reactivity of such compounds contribute to the broader understanding of transition metal-catalyzed cross-coupling reactions and enable the synthesis of complex molecular architectures.

The Suzuki cross-coupling reaction of bromo-aminopyridine derivatives, for example, is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials. mdpi.com The specific reactivity of this compound in these and other transformations can provide access to novel chemical space and facilitate the discovery of molecules with unique properties.

Future Research Directions and Unexplored Avenues for 6 Bromo 3 Cyclopropylpyridin 2 Amine

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches